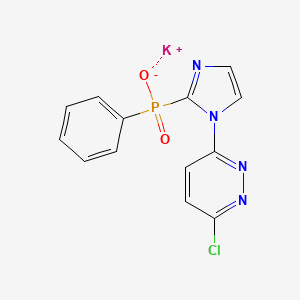

potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate

Beschreibung

Potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate is a phosphorus-containing heterocyclic compound featuring a 6-chloropyridazine moiety fused to an imidazole ring, coordinated to a phenylphosphinate group and a potassium counterion. Its structure combines electron-deficient aromatic systems (chloropyridazine) with a phosphinate group, which may confer unique reactivity and coordination properties.

Eigenschaften

IUPAC Name |

potassium;[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN4O2P.K/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10;/h1-9H,(H,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDBHHCUAUOBP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClKN4O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyridazine moiety, an imidazole ring, and a phenyl phosphinate group. The structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets.

Research indicates that potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to insulin signaling and glucose metabolism.

- Receptor Modulation : It interacts with various receptors, including those involved in inflammation and metabolic regulation, suggesting a role in modulating physiological responses.

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.

In vitro Studies

In vitro studies have demonstrated the efficacy of potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate in various cell lines. Below is a summary of key findings:

| Cell Line | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | 20 | Enhanced adipogenesis | |

| HEK293 | 10 | Weak-to-moderate PPARγ agonism | |

| HepG2 | 50 | Reduced glucose production |

These results indicate that the compound may enhance insulin sensitivity and promote adipocyte differentiation.

Case Studies

A notable case study involved the evaluation of potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate on diabetic models. In this study:

- Model : db/db mice

- Dosage : Administered at 5 mg/kg body weight

- Outcome : Significant reduction in blood glucose levels was observed after four weeks of treatment, along with improved lipid profiles.

The findings suggest potential benefits for metabolic disorders such as type 2 diabetes mellitus.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Structural Properties

- Target Compound: The 6-chloropyridazine group is strongly electron-withdrawing, likely increasing the acidity of the phosphinate group compared to alkyl-substituted analogs.

- (1-Methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate Monohydrate (): The methyl group on the imidazole ring is electron-donating, reducing acidity. The monohydrate form (R factor = 0.054) exhibits a planar imidazole ring, with hydrogen bonding stabilizing the crystal structure. In contrast, the target compound’s chloropyridazine substituent may introduce steric hindrance and alter packing efficiency .

- Sodium Isopropylphosphonothiolate (): The phosphonothiolate group differs from phosphinate in oxidation state and bonding (P–S vs. P–O).

Counterion Influence on Physicochemical Properties

- Potassium vs. Sodium Salts : Potassium’s larger ionic radius (1.38 Å vs. 1.02 Å for Na⁺) reduces lattice energy, often increasing solubility in aqueous systems. This makes the target compound more suitable for biological applications compared to sodium salts like those in .

- Hydration Effects: The monohydrate in shows moderate solubility due to water incorporation, whereas anhydrous potassium salts (target compound) may exhibit higher thermal stability .

Structural Insights from Crystallography

- The target compound’s structure, if solved using SHELX software (), would benefit from high-resolution data (cf. ’s data-to-parameter ratio of 17.8). Chlorine’s heavy-atom effect might improve phasing accuracy in crystallography .

Data Table: Key Comparative Properties

| Compound | Substituent | Counterion | Solubility (H₂O) | Key Application | Structural Feature |

|---|---|---|---|---|---|

| Potassium (target) | 6-Chloropyridazin-3-yl | K⁺ | High | Pharmaceuticals | Electron-deficient aromatic |

| (1-Methyl-1H-imidazol-3-ium)phosphinate | Methyl | – | Moderate | Crystal studies | Planar imidazole, H-bonding |

| Sodium isopropylphosphonothiolate | Isopropylphosphono | Na⁺ | Variable | Chemical synthesis | P–S bond, compact packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.